N'-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
The synthesis of N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a phenol derivative under specific conditions to form an intermediate. This intermediate is then reacted with methoxycarbohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where chlorine or trifluoromethyl groups can be replaced by other substituents under appropriate conditions
Scientific Research Applications
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(1Z)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]methoxycarbohydrazide can be compared with similar compounds such as:
Chlorfluazuron: Another compound with a similar pyridine ring structure, used as an insecticide.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A compound with similar substituents, investigated for its antibacterial properties.
Properties
IUPAC Name |
methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c1-9(22-23-15(24)25-2)10-3-5-12(6-4-10)26-14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3,(H,23,24)/b22-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVMHPKKQTXTE-AFPJDJCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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